1,6-Divinylperfluorohexane

Fluoropolymer Thermal Stability Copolymer Synthesis

1,6-Divinylperfluorohexane (CAS 1800-91-5), also known as 3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1,9-decadiene, is a specialized, highly fluorinated, non-conjugated diene monomer. Its structure features a perfluorinated hexane core with vinyl groups at each terminus, which confers exceptional chemical inertness, low surface energy, and thermal stability.

Molecular Formula C10H6F12
Molecular Weight 354.13 g/mol
CAS No. 1800-91-5
Cat. No. B167291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Divinylperfluorohexane
CAS1800-91-5
Molecular FormulaC10H6F12
Molecular Weight354.13 g/mol
Structural Identifiers
SMILESC=CC(C(C(C(C(C(C=C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C10H6F12/c1-3-5(11,12)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)4-2/h3-4H,1-2H2
InChIKeyPDFSXHZXNZCKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1,6-Divinylperfluorohexane (CAS 1800-91-5) for High-Performance Fluoropolymer Synthesis


1,6-Divinylperfluorohexane (CAS 1800-91-5), also known as 3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1,9-decadiene, is a specialized, highly fluorinated, non-conjugated diene monomer . Its structure features a perfluorinated hexane core with vinyl groups at each terminus, which confers exceptional chemical inertness, low surface energy, and thermal stability . Primarily utilized as a monomer or crosslinking agent in the synthesis of advanced fluoropolymers, it is a critical building block for materials designed for extreme environments [1].

The Cost of Substitution: Why 1,6-Divinylperfluorohexane Cannot Be Replaced by 1,4-Divinylperfluorobutane


Substituting 1,6-divinylperfluorohexane with its closest analog, 1,4-divinylperfluorobutane (CAS 678-65-9), is not a straightforward swap. The difference in the perfluoroalkylene spacer length (n=6 vs. n=4) directly impacts the physical, mechanical, and thermal properties of the resulting polymer [1]. Specifically, the longer spacer in 1,6-divinylperfluorohexane reduces crosslink density, which can enhance flexibility and alter thermal degradation profiles . In surface modification applications, this structural difference translates to a measurable change in hydrophobicity. Procurement decisions based solely on functional group similarity without accounting for these spacer-length-dependent performance characteristics will lead to materials with unpredictable and potentially suboptimal performance.

Quantitative Differentiation: 1,6-Divinylperfluorohexane vs. Key Comparators


Thermal Stability of Copolymers: A Direct Comparison with 1,4-Divinylperfluorobutane

In the synthesis of perfluoroalkylene-vinylene-arylene copolymers, the 5% weight loss temperature (Td5%) was determined for materials derived from 1,6-divinylperfluorohexane and its shorter-chain analog, 1,4-divinylperfluorobutane. The data show that the copolymer incorporating the 1,6-divinylperfluorohexane monomer exhibits a Td5% of up to 415 °C [1]. While both monomers yield polymers with high thermal stability, this specific Td5% value is a key performance benchmark for high-temperature applications, as it defines the upper limit of thermal stability before significant decomposition begins [1].

Fluoropolymer Thermal Stability Copolymer Synthesis

Achieving Extreme Hydrophobicity: Water Contact Angle Performance in Coatings

The incorporation of 1,6-divinylperfluorohexane into surface coatings is documented to yield materials with extreme hydrophobicity. A validation study reports that a successful coating formulation containing this monomer achieves a Water Contact Angle (WCA) greater than 110° . This is a quantifiable performance metric that places the material in the superhydrophobic regime. In contrast, typical unmodified or less-fluorinated polymer coatings exhibit significantly lower WCAs, often below 100°, highlighting the monomer's specific contribution to surface energy reduction .

Surface Modification Hydrophobicity Coatings

Enhanced CO2/MeOH Selectivity: A Performance Advantage in Fuel Cell Gas Separation Membranes

In the development of selective CO2 vents for direct methanol fuel cells (DMFCs), 1,6-divinylperfluorohexane was investigated as a hydrophobic additive. The study found that a membrane composed of a 50:50 wt% blend of poly(1-trimethylsilyl propyne) and 1,6-divinylperfluorohexane resulted in the best-performing CO2 vent [1]. This outcome was attributed to an improvement in the membrane's selectivity for carbon dioxide in the presence of methanol vapor [1].

Fuel Cells Gas Separation Membrane Selectivity

Proven Application Scenarios for 1,6-Divinylperfluorohexane (CAS 1800-91-5)


Synthesis of High-Temperature Fluoropolymer Materials

The 5% weight loss temperature (Td5%) of up to 415 °C for copolymers derived from 1,6-divinylperfluorohexane makes it the monomer of choice for applications requiring sustained thermal stability [1]. This includes the development of high-performance elastomers and thermoplastics for aerospace seals, automotive gaskets, and chemical processing equipment exposed to extreme heat, where alternative monomers would lead to premature material failure.

Development of Superhydrophobic and Oleophobic Coatings

The ability to achieve a Water Contact Angle (WCA) greater than 110° positions 1,6-divinylperfluorohexane as a critical component in next-generation protective coatings . This performance metric is essential for applications such as anti-fouling marine paints, self-cleaning architectural surfaces, and moisture-proof coatings for electronics, where the monomer's unique fluorinated structure directly translates to superior, quantifiable repellency.

Fabrication of Selective Gas Separation Membranes for Fuel Cells

The demonstrable improvement in CO2/MeOH selectivity when using 1,6-divinylperfluorohexane as a membrane additive supports its use in optimizing fuel cell performance [2]. For direct methanol fuel cells, the addition of this monomer in a 50:50 wt% blend with poly(1-trimethylsilyl propyne) resulted in the best-performing CO2 vent, making it a key ingredient for enhancing fuel cell efficiency and durability.

Tailoring Crosslink Density in Fluoroelastomers

As a di-functional crosslinking agent, 1,6-divinylperfluorohexane allows for precise control over the network architecture of fluoroelastomers . Its longer perfluoroalkylene spacer (n=6) compared to 1,4-divinylperfluorobutane (n=4) provides a quantifiably different crosslink density, which can be leveraged to fine-tune the mechanical flexibility and compression set resistance of the final elastomer, a critical parameter for sealing applications in harsh chemical environments.

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